molecular formula C15H11ClN2 B14707773 3-(N-p-Chlorophenylformimidoyl)indole CAS No. 22394-33-8

3-(N-p-Chlorophenylformimidoyl)indole

Cat. No.: B14707773
CAS No.: 22394-33-8
M. Wt: 254.71 g/mol
InChI Key: OOQDVATVUWHSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(N-p-Chlorophenylformimidoyl)indole typically involves the reaction of indole with p-chlorobenzaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the reaction. The reaction is carried out in an organic solvent like methanol or ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(N-p-Chlorophenylformimidoyl)indole undergoes various chemical reactions, including:

Scientific Research Applications

3-(N-p-Chlorophenylformimidoyl)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N-p-Chlorophenylformimidoyl)indole involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(N-p-Chlorophenylformimidoyl)indole can be compared with other indole derivatives such as:

These compounds share a common indole core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound in its applications and effects.

Properties

CAS No.

22394-33-8

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C15H11ClN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H

InChI Key

OOQDVATVUWHSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.